Zanamivir hydrate

Vue d'ensemble

Description

Zanamivir hydrate is a selective inhibitor of the influenza neuraminidase enzyme, which is crucial for the replication of the influenza virus. It is primarily used as an antiviral agent for the treatment and prevention of influenza A and B. This compound is administered via inhalation, allowing the drug to directly target the respiratory tract where the influenza virus proliferates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir hydrate involves several steps, starting from the precursor compound, 2,3-didehydro-2-deoxy-N-acetylneuraminic acid. The key steps include:

Acetylation: The acetylation of the amino group.

Hydration: The final step involves the hydration of the compound to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:

- Large-scale guanidination and acetylation reactions.

- Purification: Using techniques such as crystallization and chromatography to ensure the purity of the final product.

- Hydration: Controlled hydration to obtain the hydrate form of zanamivir .

Types of Reactions:

- Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its application.

- Reduction: Reduction reactions are also possible but not typically relevant to its antiviral activity.

- Substitution: The compound can undergo substitution reactions, particularly involving the guanidine and acetyl groups .

Common Reagents and Conditions:

- Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

- Substitution reagents: Such as alkyl halides or acyl chlorides .

Major Products:

- Oxidation products: Various oxidized derivatives of zanamivir.

- Reduction products: Reduced forms of the compound.

- Substitution products: Compounds with substituted guanidine or acetyl groups .

Applications De Recherche Scientifique

Antiviral Treatments

Zanamivir hydrate is predominantly recognized for its effectiveness against influenza viruses. It works by inhibiting the neuraminidase enzyme, which is crucial for the viral replication process. By blocking this enzyme, zanamivir prevents the release of new viral particles from infected cells, thereby reducing the severity and duration of flu symptoms.

- Clinical Efficacy: Clinical trials have demonstrated that zanamivir significantly shortens the duration of influenza symptoms when administered within the first two days of symptom onset .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a key component in developing new formulations and delivery methods. Researchers are exploring innovative ways to enhance its bioavailability and therapeutic efficacy.

- Delivery Methods: Recent studies have investigated hydrogel-forming microneedle arrays for delivering zanamivir, achieving high delivery efficiency and sustained plasma levels over several days . This method could improve patient compliance compared to traditional inhalation devices.

Clinical Research

This compound plays a significant role in clinical research aimed at understanding viral resistance mechanisms. It is often used in comparative studies against other antiviral agents to evaluate safety and effectiveness.

- Resistance Studies: Ongoing research focuses on how influenza viruses develop resistance to zanamivir, providing insights that can inform future antiviral strategies .

Public Health Initiatives

This compound is utilized in public health campaigns to manage influenza outbreaks effectively. Its role in prophylactic treatment for at-risk populations underscores its importance in controlling viral spread.

- Guidelines and Recommendations: The Centers for Disease Control and Prevention (CDC) has updated guidelines recommending zanamivir for prophylactic use in vulnerable populations, including young children and the elderly .

Comparative Studies

Researchers frequently use this compound in comparative studies to assess its advantages over other antiviral agents like oseltamivir. These studies help establish its position within the antiviral drug landscape.

- Efficacy Comparisons: Comparative analyses have shown that zanamivir may offer benefits in specific patient populations or settings where other antivirals may be less effective .

Data Tables

Case Study 1: Hydrogel-Forming Microneedle Arrays

A study developed a hydrogel-forming microneedle array containing zanamivir reservoirs, demonstrating effective transdermal delivery with high bioavailability in animal models. This method could potentially replace traditional inhalation devices, enhancing patient compliance during outbreaks .

Case Study 2: Resistance Mechanisms

Research investigating the mechanisms behind viral resistance to zanamivir has revealed critical insights into how mutations affect drug efficacy. Understanding these mechanisms is vital for developing next-generation antiviral therapies .

Mécanisme D'action

Zanamivir hydrate exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the respiratory tract. The molecular target of zanamivir is the active site of the neuraminidase enzyme, where it binds and blocks the enzyme’s activity .

Comparaison Avec Des Composés Similaires

- Oseltamivir: Another neuraminidase inhibitor used for the treatment of influenza. Unlike zanamivir, oseltamivir is administered orally.

- Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.

- Laninamivir: A long-acting neuraminidase inhibitor administered via inhalation .

Comparison:

- Administration: Zanamivir is inhaled, allowing direct delivery to the respiratory tract, whereas oseltamivir is taken orally, and peramivir is administered intravenously.

- Duration of Action: Zanamivir and oseltamivir have similar durations of action, while laninamivir has a longer duration, requiring less frequent dosing.

- Side Effects: Zanamivir has fewer systemic side effects compared to oseltamivir, which can cause gastrointestinal issues .

Activité Biologique

Zanamivir hydrate is a potent antiviral agent primarily used for the treatment of influenza A and B viruses. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and comparative analyses with other antiviral agents.

Zanamivir functions as a selective inhibitor of the neuraminidase enzyme found on the surface of influenza viruses. By binding to this enzyme, zanamivir prevents the cleavage of sialic acid residues from glycoproteins, which is crucial for the release of new viral particles from infected cells. This inhibition leads to:

- Reduced viral spread : The inability of the virus to escape from host cells limits its ability to infect new cells.

- Altered virus particle aggregation : By preventing the release of viral particles, zanamivir may alter their aggregation and subsequent infection capability .

Pharmacokinetics

Zanamivir is administered primarily via inhalation, allowing for direct delivery to the respiratory tract. Key pharmacokinetic parameters include:

Zanamivir is predominantly excreted unchanged in urine, with renal function significantly affecting its pharmacokinetics. Studies indicate that renal impairment leads to decreased clearance and increased serum concentrations of zanamivir .

Efficacy in Clinical Studies

Zanamivir has demonstrated significant efficacy in both clinical and experimental settings:

- In Vivo Studies : Research involving mice infected with H1N1 showed that zanamivir effectively reduced viral replication and improved survival rates when combined with alloferon. Notably, weight loss in untreated mice was prevented by this combination treatment .

- Human Trials : In clinical trials, zanamivir has been shown to alleviate symptoms of influenza when administered within two days of symptom onset. A Phase III study indicated a significant reduction in total symptom scores compared to placebo .

Case Study: Combination Therapy

A study investigated the combined effects of zanamivir and alloferon on H1N1-infected mice. The results indicated that:

- Combination therapy led to a greater reduction in viral load compared to either drug alone.

- The treatment significantly suppressed inflammatory markers such as IL-6 and MIP-1α in bronchoalveolar lavage fluid, suggesting an anti-inflammatory effect alongside antiviral activity .

Comparative Analysis with Other Antivirals

In comparison with other neuraminidase inhibitors like oseltamivir, zanamivir exhibits a unique profile:

| Feature | Zanamivir | Oseltamivir |

|---|---|---|

| Administration | Inhalation | Oral |

| Bioavailability | 4% to 17% systemic absorption | Approximately 80% |

| Renal Excretion | Unchanged | Metabolized; active metabolite |

| Efficacy against H5N1 | Higher potency | Lower potency |

Propriétés

IUPAC Name |

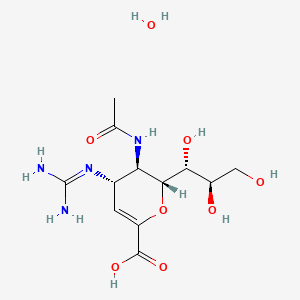

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELRRAURPSTFEX-VCFRRRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171094-50-1, 551942-41-7, 1260601-68-0 | |

| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171094-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanamivir hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZANAMIVIR MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zanamivir hydrate exert its antiviral effect against influenza?

A1: this compound functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, this compound disrupts this release process, effectively hindering the spread of the virus within the body. []

Q2: Are there any in vitro studies demonstrating the efficacy of this compound against influenza virus replication?

A2: Yes, research has demonstrated the efficacy of this compound in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including this compound. [] The results indicated that the combination of S-033447 and this compound synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []

Q3: What is the evidence supporting the use of this compound in treating influenza infections?

A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on this compound as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that this compound, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []

Q4: What methods are commonly employed to determine the inhibitory effect of this compound on neuraminidase activity?

A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including this compound. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of this compound on neuraminidase activity. [] The IC50 value for this compound using this method was determined to be 27 ± 3 nM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.